molecular formula C6H3Cl2NO B1311917 3,6-Dichloropicolinaldehyde CAS No. 343781-53-3

3,6-Dichloropicolinaldehyde

Cat. No. B1311917
M. Wt: 176 g/mol
InChI Key: AXJGZYKXECWPOM-UHFFFAOYSA-N
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Description

“3,6-Dichloropicolinaldehyde” is a chemical compound with the CAS Number: 343781-53-3 . It has a molecular weight of 176 and its IUPAC name is 3,6-dichloro-2-pyridinecarbaldehyde . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “3,6-Dichloropicolinaldehyde” involves the reduction of 3,6-dichlorobenzonitrile with sodium borohydride in the presence of water .


Molecular Structure Analysis

The molecular structure of “3,6-Dichloropicolinaldehyde” is represented by the linear formula C6H3Cl2NO . The InChI code for this compound is 1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H .


Physical And Chemical Properties Analysis

“3,6-Dichloropicolinaldehyde” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Enzyme Immobilization and Biocatalyst Design

3,6-Dichloropicolinaldehyde may not have been directly mentioned, but research on related chemicals like glutaraldehyde suggests potential applications in bio-catalysts design. Glutaraldehyde, a powerful crosslinker, is widely used in immobilizing enzymes on supports, making them more stable and reusable. This process enhances the efficiency and lowers the cost of biocatalytic processes, which could be relevant for substances like 3,6-Dichloropicolinaldehyde in creating more stable biocatalysts for industrial applications (Barbosa et al., 2014).

Photovoltaic Applications

The synthesis and properties of conjugated polymers from related compounds indicate potential applications in solar cells. For instance, polymers derived from similar chlorinated precursors have been used as photo-sensitizers in solar cells, improving their efficiency. This suggests that 3,6-Dichloropicolinaldehyde could be a precursor in synthesizing materials for photovoltaic applications, enhancing solar cell performance (Morikawa & Kakuta, 2013).

Electrochemical Applications

Studies on electrochemical hydrodechlorination provide insights into the conversion processes of chlorinated compounds, which may include 3,6-Dichloropicolinaldehyde. The electrochemical conversion of chlorinated picolinic acids on specific cathodes highlights potential applications in environmental remediation, such as the dechlorination of pesticides or pollutants in water treatment processes (Ma et al., 2010).

Synthetic Chemistry and Material Science

The diverse reactivity and functionality of dichlorinated compounds, including 3,6-Dichloropicolinaldehyde, make them valuable intermediates in organic synthesis. These compounds can be used to synthesize a wide range of chemicals, including pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 3,6-Dichlorosalicylic acid, a pesticide intermediate, from related dichlorinated compounds demonstrates the utility of these chemicals in producing commercially important materials (Xiao-y, 2015).

Safety And Hazards

The safety information for “3,6-Dichloropicolinaldehyde” indicates that it is potentially harmful. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

3,6-dichloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGZYKXECWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445312
Record name 3,6-Dichloropicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropicolinaldehyde

CAS RN

343781-53-3
Record name 3,6-Dichloro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloropyridine-2-carboxaldehyde
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